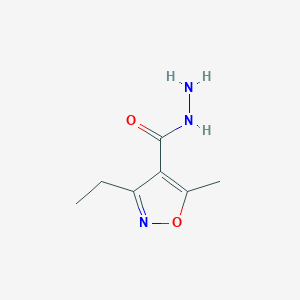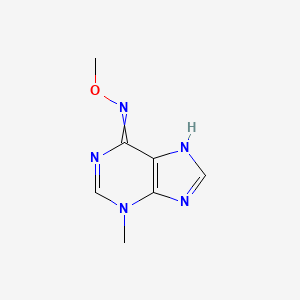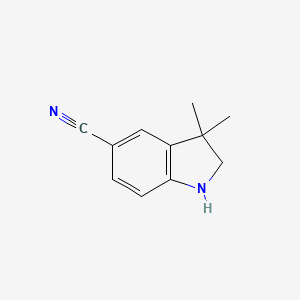
3-Ethyl-5-methylisoxazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Etil-5-metilisoxazol-4-carbohidrazida es un compuesto heterocíclico con la fórmula molecular C7H11N3O2. Pertenece a la familia de las isoxazoles, conocida por sus diversas actividades biológicas y su papel significativo en la química medicinal . Este compuesto se caracteriza por su estructura única, que incluye un anillo de isoxazol sustituido con grupos etilo, metilo y carbohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 3-Etil-5-metilisoxazol-4-carbohidrazida típicamente involucra la reacción del ácido 3-etil-5-metilisoxazol-4-carboxílico con hidrato de hidrazina. La reacción se lleva a cabo bajo condiciones de reflujo metanólico durante varias horas . El esquema de reacción general es el siguiente:
Material de Inicio: Ácido 3-Etil-5-metilisoxazol-4-carboxílico
Reactivo: Hidrato de hidrazina
Solvente: Metanol
Condiciones: Reflujo durante 3-5 horas
Métodos de Producción Industrial
Los métodos de producción industrial para la 3-Etil-5-metilisoxazol-4-carbohidrazida no están bien documentados en la literatura. La síntesis puede ampliarse mediante la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-Etil-5-metilisoxazol-4-carbohidrazida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbohidrazida en otros grupos funcionales.
Sustitución: El anillo de isoxazol puede sufrir reacciones de sustitución con varios electrófilos y nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los electrófilos como los haluros de alquilo y los nucleófilos como las aminas se utilizan comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados de isoxazol sustituidos .
Aplicaciones Científicas De Investigación
La 3-Etil-5-metilisoxazol-4-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe potenciales actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.
Industria: El compuesto se utiliza en la síntesis de diversos productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción de la 3-Etil-5-metilisoxazol-4-carbohidrazida implica su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-Etil-5-metilisoxazol-4-carboxílico
- Ácido 5-Metilisoxazol-3-carboxílico
- 3-Carboxi-5-metilisoxazol
Unicidad
La 3-Etil-5-metilisoxazol-4-carbohidrazida es única debido a su patrón de sustitución específico en el anillo de isoxazol, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, ofrece una combinación única de reactividad y actividad biológica potencial .
Propiedades
Número CAS |
1094733-72-8 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-ethyl-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-6(7(11)9-8)4(2)12-10-5/h3,8H2,1-2H3,(H,9,11) |
Clave InChI |
OFKHSUHCOAIQFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1C(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)













